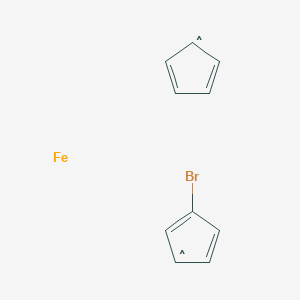
CID 72376383
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-nitropropane: (CID 72376383) is a chemical compound with the molecular formula C3H6BrNO2 . It is characterized by the presence of bromine and nitro functional groups. This colorless liquid is known for its applications in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Bromo-2-nitropropane typically involves the bromination of 2-nitropropane. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom by a bromine atom. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: : Industrial production of 2-Bromo-2-nitropropane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: : 2-Bromo-2-nitropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products include 2-nitropropanol, 2-nitropropylamine, and 2-nitropropylthiol.
Reduction Reactions: The major product is 2-amino-2-bromopropane.
Oxidation Reactions: Products can include various oxidized derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-nitropropane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biomolecules and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-nitropropane involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. The nitro group also plays a role in its reactivity, particularly in reduction reactions where it can be converted to an amine group. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-nitrobutane: Similar in structure but with an additional carbon atom.
2-Chloro-2-nitropropane: Similar but with a chlorine atom instead of bromine.
2-Bromo-2-nitroethane: Similar but with one less carbon atom.
Uniqueness: : 2-Bromo-2-nitropropane is unique due to its specific combination of bromine and nitro functional groups, which confer distinct reactivity and applications compared to its analogs. Its specific reactivity makes it valuable in certain synthetic and industrial processes where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C10H9BrFe |
|---|---|
Molekulargewicht |
264.93 g/mol |
InChI |
InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H; |
InChI-Schlüssel |
RFYQCXFGACWJED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[CH]C=C1.C1=CC(=C[CH]1)Br.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B15088148.png)
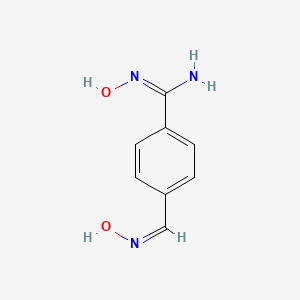
![[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15088183.png)
![1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene, 97%](/img/structure/B15088188.png)
![N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide](/img/structure/B15088189.png)
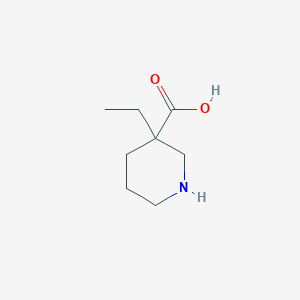

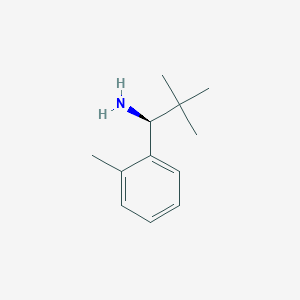
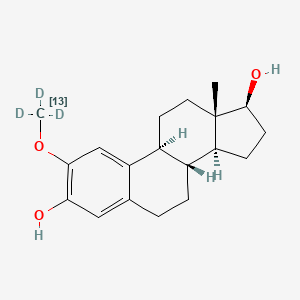
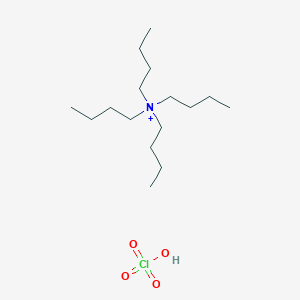

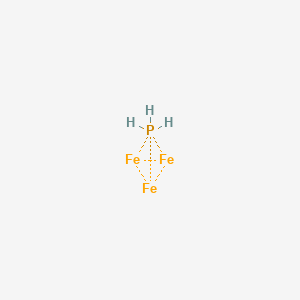
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-propenamide](/img/structure/B15088221.png)
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088225.png)
